1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine
Description
Properties
Molecular Formula |
C16H26N4 |
|---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
1-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26N4/c1-13(2)20-10-4-6-15(20)14-5-3-7-18-16(14)19-11-8-17-9-12-19/h3,5,7,13,15,17H,4,6,8-12H2,1-2H3 |
InChI Key |
HALIMDBSNZYMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-isopropylpyrrolidine with 2-bromopyridine to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common 1-(pyridin-2-yl)piperazine core with several analogs. Key structural variations in similar compounds include:
- Substituents on the pyridine ring : Thio, oxy, sulfonyl, or heterocyclic groups.
- Modifications to the piperazine moiety : Alkyl chains, aromatic substitutions, or salt forms.
Selected Analogous Compounds and Their Properties
The following table summarizes structurally related compounds, their synthesis methods, and key properties:
Pharmacological and Physicochemical Insights
- Receptor targeting : Compounds like GAX demonstrate that pyridin-2-yl piperazine derivatives can achieve high enzyme specificity (e.g., bacterial PheRS inhibition via binding to conserved residues like Met99 and Phe169) .
- Impact of substituents :
- Salt forms: highlights the importance of salt formation (e.g., monohydrochlorides) in optimizing solubility and crystallinity .
Biological Activity
1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine, a complex organic compound, belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a pyridine moiety and an isopropylpyrrolidine group, which indicates significant potential for interactions with biological systems, especially in pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine is with a molecular weight of 274.40 g/mol. This compound's structural characteristics suggest diverse pharmacological activities, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄ |
| Molecular Weight | 274.40 g/mol |
| CAS Number | 1352519-36-8 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine ring is known for its affinity towards various receptors, including serotonin (5-HT), dopamine (D2), and norepinephrine receptors. This suggests potential applications in treating psychiatric disorders, such as depression and anxiety.
Binding Affinity Studies
Recent studies have indicated that compounds similar to 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibit significant binding affinities for monoamine oxidase (MAO) enzymes. For instance, related pyridazinones were identified as potent inhibitors of MAO-B, with IC50 values in the low micromolar range, indicating that structural modifications can enhance selectivity and potency against specific targets .
Case Studies and Research Findings
Case Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of piperazine derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In a behavioral model of depression, administration of piperazine derivatives led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, highlighting the importance of this compound class for mood disorders.
Pharmacological Applications
The unique structure of 1-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)piperazine may confer distinct pharmacological profiles:
- Antidepressant Effects : Potentially through serotonin receptor modulation.
- Anxiolytic Properties : By influencing GABAergic transmission.
- Cognitive Enhancers : Due to its interaction with cholinergic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
